molecular formula C5H7ClO4S B6151083 methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate CAS No. 1934409-21-8

methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate

Cat. No.: B6151083
CAS No.: 1934409-21-8
M. Wt: 198.63 g/mol
InChI Key: PRBHHHNJTDFWTB-UHFFFAOYSA-N
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Description

Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate: is an organic compound with the molecular formula C5H7ClO4S and a molecular weight of 198.62 g/mol . It is characterized by the presence of a cyclopropane ring substituted with a chlorosulfonyl group and a carboxylate ester group. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate can be synthesized through the reaction of cyclopropanecarboxylic acid with chlorosulfonic acid, followed by esterification with methanol. The reaction typically involves the following steps:

    Chlorosulfonation: Cyclopropanecarboxylic acid is treated with chlorosulfonic acid to introduce the chlorosulfonyl group.

    Esterification: The resulting chlorosulfonyl derivative is then esterified with methanol to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The process typically includes large-scale chlorosulfonation and esterification steps under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for hydrolysis.

Major Products Formed:

    Nucleophilic Substitution: Substituted cyclopropane derivatives.

    Elimination Reactions: Alkenes or other unsaturated compounds.

    Hydrolysis: Cyclopropanecarboxylic acid and methanol.

Scientific Research Applications

Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential use in drug development and as a building block for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The chlorosulfonyl group is highly reactive and can participate in nucleophilic substitution reactions, while the ester group can be hydrolyzed under appropriate conditions. These reactions enable the compound to act as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

    Methyl 1-(chlorosulfonyl)methylcyclopropane-1-carboxylate: Similar structure but with a methyl group on the cyclopropane ring.

    Cyclopropanecarboxylic acid: The parent compound without the chlorosulfonyl and ester groups.

    Methyl cyclopropanecarboxylate: Similar structure but without the chlorosulfonyl group.

Uniqueness: Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate is unique due to the presence of both the chlorosulfonyl and ester functional groups on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

1934409-21-8

Molecular Formula

C5H7ClO4S

Molecular Weight

198.63 g/mol

IUPAC Name

methyl 1-chlorosulfonylcyclopropane-1-carboxylate

InChI

InChI=1S/C5H7ClO4S/c1-10-4(7)5(2-3-5)11(6,8)9/h2-3H2,1H3

InChI Key

PRBHHHNJTDFWTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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